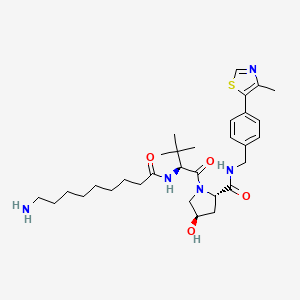

(S,R,S)-Ahpc-C8-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S,R,S)-Ahpc-C8-NH2 is a chiral compound with specific stereochemistry, denoted by the (S,R,S) configuration

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-Ahpc-C8-NH2 typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the use of asymmetric synthesis techniques, where chiral auxiliaries or catalysts are employed to direct the formation of the desired enantiomer. The reaction conditions often involve controlled temperatures, specific solvents, and precise timing to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing yield. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and quality.

Análisis De Reacciones Químicas

Types of Reactions

(S,R,S)-Ahpc-C8-NH2 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, alkylating agents, nucleophiles, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds, ethers, and esters.

Aplicaciones Científicas De Investigación

Applications Overview

(S,R,S)-Ahpc-C8-NH2 is utilized in several key areas:

-

Chemistry

- Acts as a chiral building block in the synthesis of complex molecules.

- Functions as a catalyst in asymmetric synthesis , enhancing yield and selectivity.

-

Biology

- Investigated for its role in biological processes, particularly as a probe for understanding enzyme mechanisms.

- Potential applications in studying protein interactions and cellular pathways.

-

Medicine

- Explored for therapeutic properties, including its use as a drug candidate for various diseases.

- Involved in PROTAC (Proteolysis Targeting Chimeras) technology, targeting specific proteins for degradation.

-

Industry

- Employed in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Case Study 1: PROTAC Development

A study demonstrated the effectiveness of this compound as a ligand-linker conjugate in PROTAC technology. The compound was successfully used to recruit VHL for targeted degradation of specific oncogenic proteins, showcasing its potential in cancer therapy.

Case Study 2: Enzyme Mechanism Investigation

Research utilizing this compound investigated its role as a probe to understand enzyme mechanisms involving E3 ligases. The study highlighted how the compound's stereochemistry influenced binding affinity and specificity, leading to insights into enzymatic pathways relevant to disease mechanisms.

Mecanismo De Acción

The mechanism of action of (S,R,S)-Ahpc-C8-NH2 involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzymatic reactions, receptor binding, and signal transduction processes. Detailed studies are often conducted to elucidate the exact mechanism and identify the key molecular interactions.

Comparación Con Compuestos Similares

Similar Compounds

- (R,R,R)-Ahpc-C8-NH2

- (S,S,S)-Ahpc-C8-NH2

- (R,S,R)-Ahpc-C8-NH2

Uniqueness

(S,R,S)-Ahpc-C8-NH2 is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its similar compounds, this compound may exhibit different reactivity, binding affinity, and biological activity. These differences make it a valuable compound for targeted applications in research and industry.

Actividad Biológica

(S,R,S)-Ahpc-C8-NH2, also known as VH032-C8-NH2, is a synthesized compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique properties and potential applications. This article delves into its biological activity, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₃₁H₄₇N₅O₄S

- Molecular Weight : 585.80 g/mol

- CAS Number : 2341796-79-8

This compound is characterized by its specific stereochemistry, which is crucial for its biological interactions. It functions as an E3 ligase ligand-linker conjugate, playing a significant role in PROTAC (Proteolysis Targeting Chimera) technology, which is designed to selectively degrade target proteins within cells.

The primary mechanism of action for this compound involves its interaction with the VHL (von Hippel-Lindau) E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent degradation of target proteins through the ubiquitin-proteasome system. The compound's stereochemistry enhances its binding affinity and specificity toward its molecular targets, which can include various oncogenic proteins involved in cancer pathways.

Anticancer Properties

Research indicates that this compound has significant anticancer activity. In vitro studies have demonstrated its effectiveness in degrading specific oncoproteins that contribute to tumor growth and survival. For instance:

- Case Study 1 : In a study involving breast cancer cell lines, treatment with this compound led to a marked decrease in the levels of the HER2 protein, a known driver of aggressive breast cancer. The degradation of HER2 was associated with reduced cell proliferation and increased apoptosis rates in treated cells .

- Case Study 2 : Another investigation focused on prostate cancer cells showed that this compound effectively targeted the androgen receptor, leading to decreased signaling through this pathway and inhibiting tumor growth in xenograft models .

Inflammatory Response Modulation

Beyond its anticancer properties, this compound has been studied for its role in modulating inflammatory responses. Its ability to selectively degrade proteins involved in inflammation suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| (R,R,R)-Ahpc-C8-NH2 | E3 Ligase Ligand | Moderate anticancer effects |

| (S,S,S)-Ahpc-C8-NH2 | E3 Ligase Ligand | Lower efficacy than (S,R,S) |

| (R,S,R)-Ahpc-C8-NH2 | E3 Ligase Ligand | Variable effects |

This compound exhibits unique properties compared to its structural analogs due to its specific stereochemistry, which influences its reactivity and biological efficacy.

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H47N5O4S/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38)/t24-,25+,28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJZVMJBYNFUSG-CERRFVOPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H47N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.